Cyclazosin Binding Selectivity: 10–15-Fold α1B Preference Over α1A in Radioligand Assays
In direct radioligand competition binding experiments using native and cloned human α1-adrenoceptor subtypes, racemic cyclazosin demonstrated a 10–15-fold higher affinity for the α1B subtype relative to the α1A subtype. The pKi values for α1B binding were 9.23–9.57, while those for α1A binding were 8.18–8.41 [1]. In contrast, cyclazosin failed to discriminate between α1B and α1D subtypes (pKi 9.23 and 9.28, respectively) [1]. This binding profile distinguishes cyclazosin from the α1A-selective antagonist 5-methylurapidil and the α1D-selective antagonist BMY-7378, which exhibit opposite selectivity vectors [1].
| Evidence Dimension | Binding affinity (pKi) at cloned human α1-adrenoceptor subtypes |
|---|---|
| Target Compound Data | Cyclazosin: α1B pKi 9.23–9.57; α1A pKi 8.18–8.41; α1D pKi 9.28 [1] |
| Comparator Or Baseline | 5-Methylurapidil: α1A-selective; BMY-7378: α1D-selective (pKi ~8.2) [1] |
| Quantified Difference | Cyclazosin: 10–15-fold α1B/α1A selectivity; BMY-7378: α1D/α1A selectivity (no α1B selectivity) [1] |
| Conditions | Radioligand competition binding assays using [³H]prazosin in membranes expressing cloned human α1a-, α1b-, and α1d-adrenoceptors [1] |
Why This Matters
This binding selectivity enables cyclazosin to serve as a pharmacological tool for discriminating α1B-mediated responses from α1A- and α1D-mediated responses, which non-selective antagonists like prazosin cannot achieve.
- [1] Giardinà D, Crucianelli M, Romanelli R, Leonardi A, Poggesi E, Melchiorre C. Receptor binding profile of cyclazosin, a new α1B-adrenoceptor antagonist. Eur J Pharmacol. 1995;287(1):13-16. View Source
